

Key Physicochemical Properties & pH-Dependent Behavior

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Compound Focus: Salicylamide

CAS No.: 65-45-2

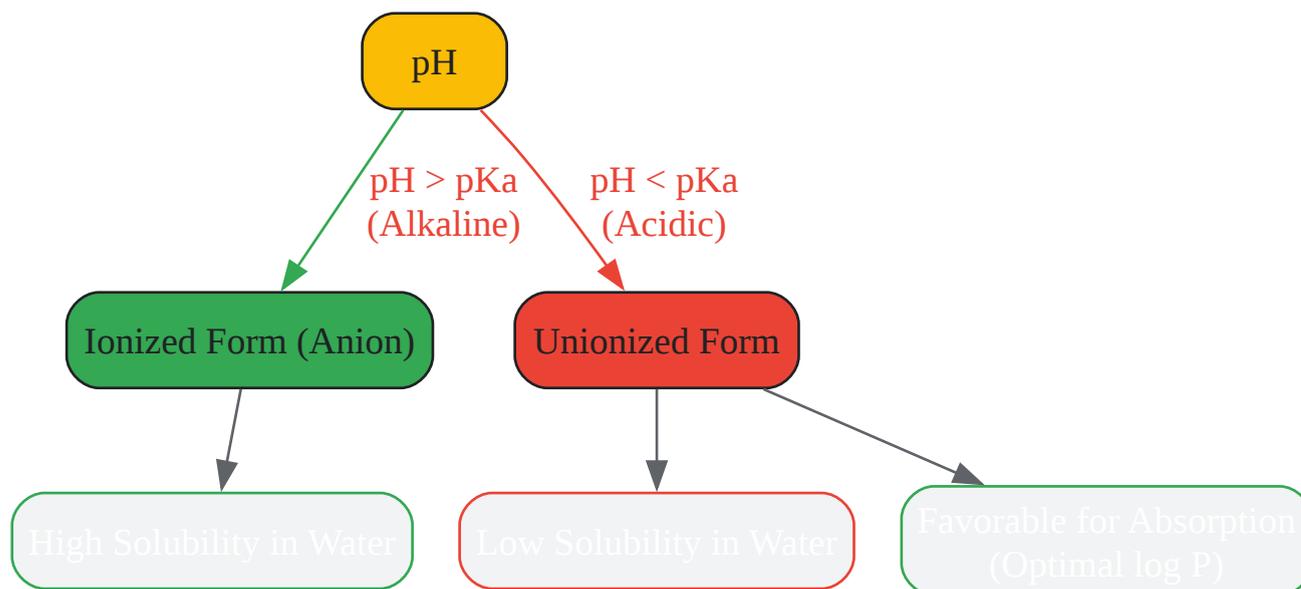
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Salicylamide is a weak acid with a pKa of 8.2. Its solubility and partition coefficient are highly influenced by the pH of its environment [1] [2]. The table below summarizes its core properties:

Property	Specification / Value	Reference / Source
Chemical Name	Salicylamide	[3]
Molecular Formula	C7H7NO2	[3]
Molecular Weight	137.14 g/mol	[3]
pKa	8.2	[1] [2]
Melting Point	140-144 °C (literature range); 168-170 °C (alternative source)	[3] [4]
Water Solubility	<0.1 g/100 mL at 20°C	[3]
Appearance	White or off-white, odorless crystalline powder	[3] [4]

The following diagram illustrates the core relationship between pH and the stability of **salicylamide** in solution, which is central to the troubleshooting issues that follow.



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Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges encountered when working with **salicylamide**.

Why does my **salicylamide** solution become cloudy or precipitate when stored?

This is a classic sign of pH-dependent solubility. **Salicylamide** exists in an equilibrium between unionized and ionized forms, governed by the environment's pH [1].

- **Cause:** The solution pH is likely below or near the pKa (8.2), favoring the unionized form, which has very low water solubility.
- **Solution:** Maintain the solution at a pH where the ionized form dominates. Research shows stable solutions can be formed at pH 9 [3]. However, note that at very high pH (e.g., pH 11), solubility may decrease again, potentially due to hydrolysis [1] [2].

How does pH affect the absorption of salicylamide?

Absorption is a balance between solubility and membrane permeability.

- **Cause:** The unionized form of a drug, while less soluble, has higher lipophilicity and can cross biological membranes more easily.
- **Solution:** The partition coefficient (log P) is highest at lower pH. A study found that at pH 6, **salicylamide** is 99.37% unionized, with a log P of 1.04, which is considered optimal for absorption [2]. Formulation strategies should aim for a pH that ensures enough dissolution while maintaining a fraction of the drug in its unionized state for permeability.

What are the best co-solvents for salicylamide?

While **salicylamide** is poorly soluble in water, it is soluble in several organic solvents.

- **Solution:** The compound is known to be soluble in alcohol, ether, and chloroform [4]. Recent research into green solvents has also identified that aqueous binary mixtures with aprotic solvents like **DMSO**, **DMF**, and **4-formylmorpholine (4FM)** are highly effective. Notably, a synergistic effect was observed in aqueous-4FM mixtures, leading to the highest solubility at a 0.6 mole fraction of 4FM [5].

Experimental Protocols for Pre-formulation Studies

Here are detailed methodologies for key experiments to characterize **salicylamide**'s behavior.

Determining Solubility in Various pH Buffer Solutions

This protocol helps map the solubility profile of **salicylamide** [1] [2].

- **Buffer Preparation:** Prepare a series of 0.02 M buffer solutions covering a pH range of 2 to 11. Adjust the ionic strength to 0.2 for all solutions to ensure consistency.
- **Equilibration:** Add an excess amount of **salicylamide** to each buffer solution. Equilibrate the suspensions in a water bath shaker at 37 ± 0.5 °C for at least 7 hours to ensure saturation is reached.
- **Sampling & Analysis:** After equilibration, filter the solutions through a membrane filter. Dilute the filtrates appropriately.

- **Quantification:** Determine the **salicylamide** concentration in each sample using a **UV spectrophotometer** at the predetermined maximum wavelength for the specific pH.

Determining the Partition Coefficient (log P)

This experiment measures the lipophilicity, which predicts membrane permeability [1] [2].

- **System Setup:** Pre-saturate n-octanol and a pH-buffered aqueous phase (e.g., pH 6 for absorption studies) with each other to prevent volume shifts.
- **Partitioning:** Dissolve **salicylamide** in the pre-saturated n-octanol. Mix this with the pre-saturated aqueous buffer in a separating funnel. Shake vigorously for a set time, then allow the phases to separate completely.
- **Concentration Measurement:** Determine the concentration of **salicylamide** in both the octanol and aqueous phases using a validated method like HPLC or UV spectrophotometry.
- **Calculation:** Calculate the partition coefficient using the formula: **Log P = log₁₀ (Concentration_in_Octanol / Concentration_in_Aqueous)**.

Key Considerations for Formulation Development

- **Stability vs. Absorption:** You must balance the need for a stable, soluble formulation (favored at higher pH) with the need for good oral or topical absorption (favored at a pH where a significant fraction is unionized) [3] [2].
- **Analytical Method:** A robust RP-HPLC method using a C18 column has been developed for the simultaneous determination of **salicylamide** and related compounds, which is crucial for stability-indicating assays [6].
- **Safety and Handling:** **Salicylamide** is generally stable but sensitive to prolonged exposure to light and moisture. Store in a cool, dry place, tightly sealed, and use appropriate personal protective equipment (PPE) when handling the powder [3] [4].

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